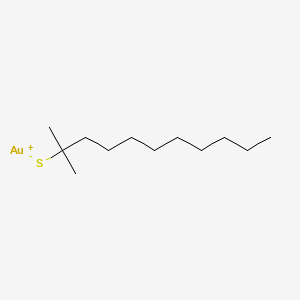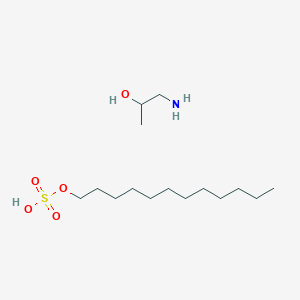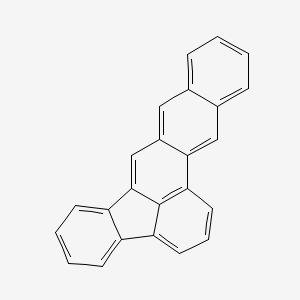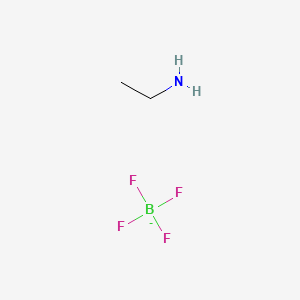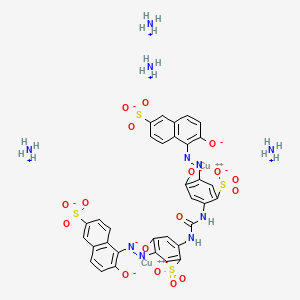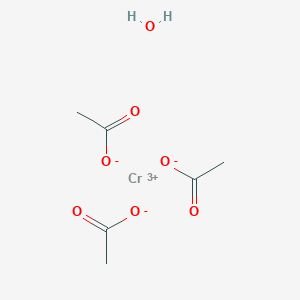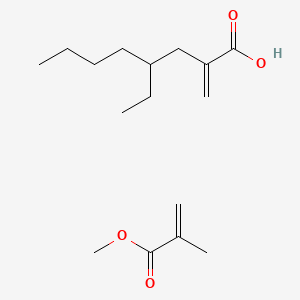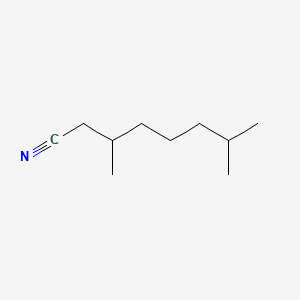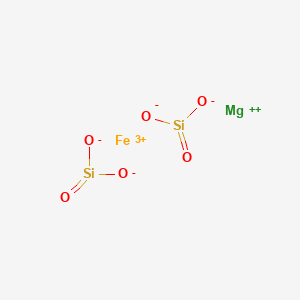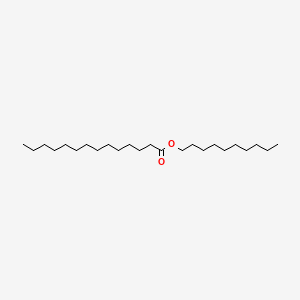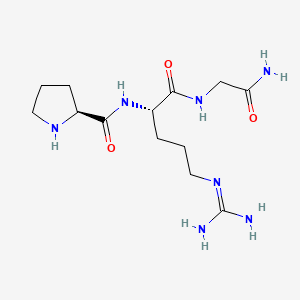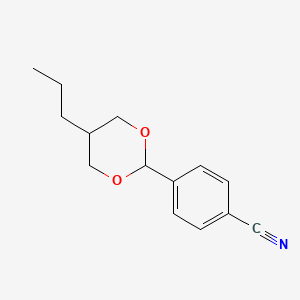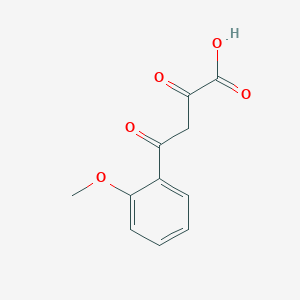
4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid
Vue d'ensemble
Description
Phenolic compounds, such as 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of similar compounds often involves various techniques. For example, the synthesis of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its complexes involved different techniques .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by different techniques. For instance, the ligand, (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, and its complexes were characterized by different techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex. For instance, the reaction of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate involved refluxing with potassium hydroxide in a mixture of water and methanol.Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique
Inhibitors of Glycolic Acid Oxidase
4-Substituted 2,4-dioxobutanoic acids, including 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid, have been identified as potent inhibitors of porcine liver glycolic acid oxidase. These compounds demonstrate significant in vitro inhibition, showcasing their potential in biochemical applications (Williams et al., 1983).
Reactions with Diazoalkanes
Research into the reactions of 4-aryl-2,4-dioxobutanoic acids with diazoalkanes has led to the preparation of various derivatives. These chemical transformations highlight the versatility of this compound in synthetic organic chemistry (Zalesov et al., 2002).
Photochemical Synthesis of Chromones
The compound is also involved in new photochemical approaches to synthesize chromones, indicating its utility in photochemical reactions and potential applications in the synthesis of complex organic compounds (Álvaro et al., 1987).
Development of Sensitive ELISA
In the field of analytical chemistry, derivatives of this compound have been used in developing a sensitive ELISA for analyzing certain insecticides in fruit samples, showcasing its application in food safety and environmental monitoring (Zhang et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the naphthalene catabolic pathway . It is also suggested that this compound may have affinity towards alpha1-adrenergic receptors , which are known to play a significant role in various neurological conditions .
Mode of Action
This compound catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This interaction results in changes in the biochemical pathways involved in the metabolism of naphthalene .
Biochemical Pathways
The compound is involved in the naphthalene catabolic pathway . It catalyzes the isomerization of HCCA to THBPA, affecting the downstream effects of this pathway . .
Result of Action
Its interaction with 2-hydroxychromene-2-carboxylate isomerase suggests it may influence the metabolism of naphthalene
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-16-10-5-3-2-4-7(10)8(12)6-9(13)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLAHYFKVIGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333517 | |
| Record name | 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77664-74-5 | |
| Record name | 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

